4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylbutyrophenone
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Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a dioxane ring and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions . The reaction is often carried out in an inert atmosphere using solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups .
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The dioxane ring and trifluoromethyl group play crucial roles in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Shares the dioxane ring structure but lacks the trifluoromethyl group.
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Similar in structure but with a different functional group at the para position.
Uniqueness
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone is unique due to the presence of both the dioxane ring and the trifluoromethyl group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)5-3-4-14(21)12-6-8-13(9-7-12)17(18,19)20/h6-9,15H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXUGUQQCVRXDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645949 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-65-7 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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